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Compound of Interest

Compound Name: 4-Desmethoxy Omeprazole-d3

Cat. No.: B587879

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of 4-
Desmethoxy Omeprazole-d3 in esomeprazole. Esomeprazole, the (S)-enantiomer of
omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related
gastrointestinal disorders. The control of impurities is a critical aspect of pharmaceutical
development and manufacturing to ensure the safety and efficacy of the final drug product. 4-
Desmethoxy Omeprazole, also known as Esomeprazole Impurity B, is a known potential
impurity.[1][2] This guide focuses on its deuterated analogue, 4-Desmethoxy Omeprazole-d3,
providing insights into its identification, characterization, and analytical control strategies.

Introduction to 4-Desmethoxy Omeprazole-d3

4-Desmethoxy Omeprazole-d3 is the deuterium-labeled version of 4-Desmethoxy
Omeprazole.[3] Deuterated compounds are frequently used as internal standards in analytical
chemistry for their ability to be distinguished from their non-deuterated counterparts by mass
spectrometry, allowing for more accurate quantification. The presence of 4-Desmethoxy
Omeprazole as an impurity in esomeprazole preparations is documented.[1][4] While specific
data on the prevalence and formation of the d3 variant is not extensively available in public
literature, its analysis and control would follow similar principles to the non-deuterated form.

Chemical Information:
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Compound CAS Number Molecular Formula  Molecular Weight
4-Desmethoxy

110374-16-8[1] C16H17N302S[1] 315.39 g/mol [5]
Omeprazole
4-Desmethoxy

1794759-05-9[3] C16H14D3N302S 318.41 g/mol

Omeprazole-d3

Analytical Methodologies for Impurity Profiling

The primary technique for the separation and quantification of impurities in esomeprazole is
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid
Chromatography (UPLC), often coupled with UV or mass spectrometry detectors.[6][7][8][9]

Chromatographic Methods

Several studies have developed robust HPLC and UPLC methods for the separation of
esomeprazole from its related substances. These methods are typically stability-indicating,
meaning they can resolve the active pharmaceutical ingredient (API) from its degradation
products and process impurities.[8][9]

Table 1: Exemplary Chromatographic Conditions for Esomeprazole Impurity Analysis
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Parameter Method 1 (UPLC)[8] Method 2 (HPLC)[7] Method 3 (HPLC)[6]
Acquity BEH C18, )
X-terra RP8, 150mm x  Octadecylsilane,
Column 50mm x 2.1mm,

1.7um

4.6mm, 3.5um

250mm x 4.6mm, S5um

Mobile Phase A

0.04M Glycine buffer
(pH 9.0)

0.08M Glycine buffer
(pH 9.0)

50mM Ammonium
acetate buffer (pH
5.0): Acetonitrile:
Water (10:10:80 v/v)

Mobile Phase B

Acetonitrile: Water

Acetonitrile and

Acetonitrile: Water

(90:10 viv) Methanol (85:15 v/v) (80:20 v/v)
Gradient Elution Yes Yes Yes
Flow Rate 0.21 mL/min 1.0 mL/min 1.0 mL/min
Detection 305 nm 305 nm 302 nm
Column Temperature Not specified 30°C Not specified

These methods demonstrate the use of reversed-phase chromatography with C8 or C18

columns and buffered mobile phases at neutral to alkaline pH to achieve optimal separation.

The use of a gradient elution is common to resolve a wide range of impurities with different

polarities.

Spectroscopic Characterization

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for

the identification and structural elucidation of impurities.

e Mass Spectrometry (MS): Provides information about the molecular weight and

fragmentation pattern of the impurity, aiding in its identification. High-resolution mass

spectrometry (HRMS) can confirm the elemental composition.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are used to determine

the precise chemical structure of the impurity once it has been isolated.
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Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of 4-
Desmethoxy Omeprazole-d3 in esomeprazole, based on established methods for related
impurities.

Sample Preparation

» Standard Solution: Accurately weigh a reference standard of 4-Desmethoxy Omeprazole-
d3 and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase) to a known
concentration.

o Sample Solution: Accurately weigh the esomeprazole drug substance or product and
dissolve it in the same diluent to a specified concentration.

o Spiked Sample Solution: Prepare a sample solution of esomeprazole and spike it with a
known amount of the 4-Desmethoxy Omeprazole-d3 standard solution to verify the
method's ability to detect and quantify the impurity.

Chromatographic Analysis Workflow

The following diagram illustrates a typical workflow for the chromatographic analysis of
impurities.
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Caption: Workflow for HPLC/UPLC Analysis of Impurities.

Forced Degradation Studies
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Forced degradation studies are essential to demonstrate the stability-indicating nature of an
analytical method.[8][9] Esomeprazole is known to be sensitive to acidic conditions, oxidation,
and photolysis.[7][8]

Table 2: Typical Forced Degradation Conditions for Esomeprazole

Stress Condition Reagent/Condition Duration

Acid Hydrolysis 0.1 N HCI 2 hours at 60°C

Base Hydrolysis 0.1 N NaOH 2 hours at 60°C[7]

Oxidative Degradation 3% H202 24 hours at room temperature
Thermal Degradation 105°C 48 hours

Photolytic Degradation UV light (254 nm) 24 hours

Formation and Control

Impurities in a drug substance can originate from starting materials, intermediates, by-products
of the synthesis, or degradation of the final product. The formation of 4-Desmethoxy
Omeprazole would likely arise from the use of starting materials lacking the methoxy group at
the 4-position of the pyridine ring during the synthesis of the esomeprazole molecule.

The general synthetic pathway of omeprazole involves the coupling of a benzimidazole moiety
with a substituted pyridine moiety, followed by oxidation of the resulting sulfide to the sulfoxide.
[10]

Generalized Esomeprazole Synthesis

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine

| Coupling Sulfide Intermediate [———0xidation | Esomeprazole (Sulfoxide)

5-Methoxy-2-mercapto-1H-benzimidazole

Impurity Formation

2-Chloromethyl-3,5-dimethylpyridine 4-Desmethoxy Sulfide Intermediate Oxidation
(Lacks 4-methoxy group)

4-Desmethoxy Omeprazole
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Caption: Potential Formation Pathway of 4-Desmethoxy Omeprazole.

Control of this impurity is achieved through stringent quality control of starting materials and
intermediates, as well as optimization of the synthetic process to minimize the formation of by-
products.

Conclusion

The analysis and control of 4-Desmethoxy Omeprazole-d3 in esomeprazole are critical for
ensuring the quality and safety of the drug product. While specific literature on the deuterated
impurity is scarce, the well-established analytical methodologies for esomeprazole and its non-
deuterated impurities provide a solid foundation for its profiling. Robust, stability-indicating
HPLC and UPLC methods, coupled with spectroscopic techniques for identification, are the
cornerstone of an effective control strategy. A thorough understanding of the potential formation
pathways allows for the implementation of appropriate controls throughout the manufacturing
process. This guide provides researchers, scientists, and drug development professionals with
a comprehensive framework for addressing the challenge of this specific impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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